molecular formula C23H25N3O4 B5249185 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine;oxalic acid

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine;oxalic acid

Cat. No.: B5249185
M. Wt: 407.5 g/mol
InChI Key: XGVSXDJEZVKBEN-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine;oxalic acid is a complex organic compound that combines a naphthalene moiety, a pyridine ring, and a piperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This can be achieved through Friedel-Crafts alkylation of naphthalene.

    Synthesis of the Pyridin-3-ylmethyl Intermediate: This involves the functionalization of pyridine.

    Coupling Reaction: The naphthalen-1-ylmethyl and pyridin-3-ylmethyl intermediates are then coupled with piperazine under suitable conditions, such as using a base and a solvent like dichloromethane.

    Formation of the Oxalic Acid Salt: The final step involves the reaction of the piperazine derivative with oxalic acid to form the oxalic acid salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce fully saturated piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine;oxalic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)piperazine: Lacks the pyridine moiety.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalene moiety.

    1-(Naphthalen-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with a different position of the pyridine ring.

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine;oxalic acid is unique due to the combination of the naphthalene and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3.C2H2O4/c1-2-9-21-19(6-1)7-3-8-20(21)17-24-13-11-23(12-14-24)16-18-5-4-10-22-15-18;3-1(4)2(5)6/h1-10,15H,11-14,16-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVSXDJEZVKBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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